N-Cyclopropyl-2,3-dihydro-1H-inden-2-amin

Übersicht

Beschreibung

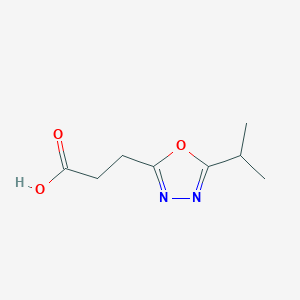

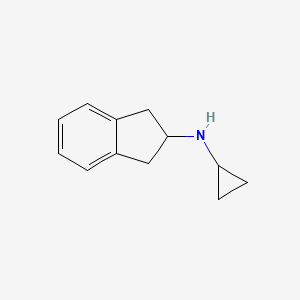

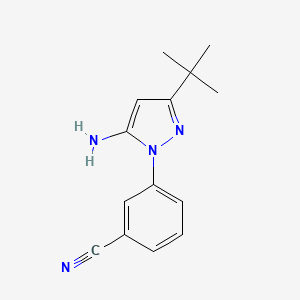

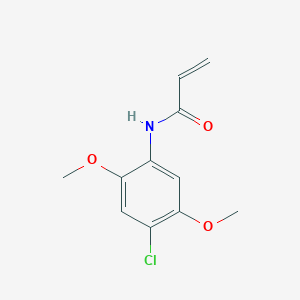

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-cyclopropyl-2,3-dihydro-1H-inden-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2,3-dihydro-1H-inden-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drogen Synthese

N-Cyclopropyl-2,3-dihydro-1H-inden-2-amin: ist eine wertvolle Verbindung bei der Synthese von pharmazeutischen Arzneimitteln. Seine Struktur ist förderlich für die Herstellung von bioaktiven Molekülen, die mit verschiedenen biologischen Zielstrukturen interagieren können. Der Indol-Kern, ein Bestandteil dieser Verbindung, ist in vielen synthetischen Arzneimittelmolekülen vorhanden, die für Behandlungen eingesetzt werden, die mit hoher Affinität an mehrere Rezeptoren binden .

Katalysator-Entwicklung

Im Bereich der Katalysatorentwicklung kann diese Verbindung zur Verbesserung chemischer Reaktionen eingesetzt werden, insbesondere bei der Herstellung neuer Materialien oder Chemikalien. Seine stabile Struktur unter verschiedenen Bedingungen macht es zu einem hervorragenden Kandidaten für katalytische Prozesse .

Materialwissenschaft

Die Eigenschaften der Verbindung werden in der Materialwissenschaft für die Entwicklung neuer Materialien mit potenziellen Anwendungen in der Elektronik, Beschichtung und anderen fortschrittlichen Materialien untersucht. Seine molekulare Struktur könnte zu den Eigenschaften von Materialien wie Leitfähigkeit, Flexibilität und Haltbarkeit beitragen .

Analytische Chemie

This compound: kann in der analytischen Chemie als Standard oder Reagenz zur Identifizierung oder Quantifizierung von Substanzen verwendet werden. Seine klaren und deutlich erkennbaren spektralen Eigenschaften machen es für den Einsatz in der Spektroskopie und Chromatographie geeignet .

Organisch-Chemische Forschung

Diese Verbindung ist von Interesse in der organisch-chemischen Forschung, wo sie als Baustein für die Synthese komplexerer organischer Moleküle verwendet werden kann. Seine Reaktivität und Stabilität unter verschiedenen Bedingungen machen es zu einem vielseitigen Reagenz für organische Transformationen .

Biologische Studien

Indol-Derivate, wie This compound, haben eine Reihe biologischer Aktivitäten gezeigt, darunter antivirale, entzündungshemmende und krebshemmende Eigenschaften. Dies macht sie zu einem wichtigen Bestandteil in der Untersuchung biologischer Pfade und der Entwicklung therapeutischer Mittel .

Proteomics

Diese Verbindung kann auch in der Proteomikforschung als Spezialprodukt verwendet werden. Es kann bei der Untersuchung der Proteinexpression, -funktion und -struktur helfen und so zum Verständnis verschiedener Krankheiten auf molekularer Ebene beitragen .

Chemische Sicherheit und Handhabung

Schließlich sind das Sicherheitsprofil der Verbindung und die Vorsichtsmaßnahmen bei der Handhabung für Forschungsanwendungen unerlässlich. Das Verständnis ihrer physikalischen und chemischen Eigenschaften stellt sicheres Lagern, Handhaben und Entsorgen im Labor sicher .

Wirkmechanismus

Target of Action

The primary targets of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by N-cyclopropyl-2,3-dihydro-1H-inden-2-amine Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound may affect similar pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine The compound is known to be an oil at room temperature , which could influence its absorption and distribution in the body.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is possible that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

Biochemische Analyse

Biochemical Properties

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with monoamine oxidase enzymes, potentially inhibiting their activity. This interaction can affect the metabolism of neurotransmitters, thereby influencing neurological functions. Additionally, N-cyclopropyl-2,3-dihydro-1H-inden-2-amine may interact with other biomolecules such as receptors and transporters, modulating their functions and contributing to its overall biochemical profile .

Cellular Effects

The effects of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in neuronal cells, it may modulate the release of neurotransmitters, impacting synaptic transmission and plasticity. In other cell types, it could affect metabolic pathways, altering the production and utilization of energy. These cellular effects highlight the compound’s potential in modulating physiological and pathological processes .

Molecular Mechanism

At the molecular level, N-cyclopropyl-2,3-dihydro-1H-inden-2-amine exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of enzymes, altering their catalytic activity. For instance, by inhibiting monoamine oxidase, it can increase the levels of monoamine neurotransmitters, thereby affecting mood and behavior. Additionally, N-cyclopropyl-2,3-dihydro-1H-inden-2-amine may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the synthesis of specific proteins .

Temporal Effects in Laboratory Settings

The temporal effects of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, may lead to its gradual breakdown. Long-term studies in vitro and in vivo have indicated that N-cyclopropyl-2,3-dihydro-1H-inden-2-amine can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhancing neurotransmitter levels and improving cognitive functions. At higher doses, it could lead to toxic or adverse effects, including neurotoxicity and behavioral changes. These dosage-dependent effects underscore the importance of careful dose optimization in potential therapeutic applications .

Eigenschaften

IUPAC Name |

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-4-10-8-12(7-9(10)3-1)13-11-5-6-11/h1-4,11-13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLWZRKUWXJVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)